molecular formula C16H17F3O5S B14039077 5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate

5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate

Cat. No.: B14039077
M. Wt: 378.4 g/mol
InChI Key: YZXIWTMRPLBZEO-UHFFFAOYSA-N
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Description

5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate is a chemical compound that features a trifluoromethyl group, a sulfonyl group, and a pivalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific reaction conditions . The reaction conditions often involve the use of a catalyst, such as a palladium or copper catalyst, and may require specific solvents and temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to specific targets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17F3O5S

Molecular Weight

378.4 g/mol

IUPAC Name

[5-(trifluoromethylsulfonyloxy)-7,8-dihydronaphthalen-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H17F3O5S/c1-15(2,3)14(20)23-11-7-8-12-10(9-11)5-4-6-13(12)24-25(21,22)16(17,18)19/h6-9H,4-5H2,1-3H3

InChI Key

YZXIWTMRPLBZEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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